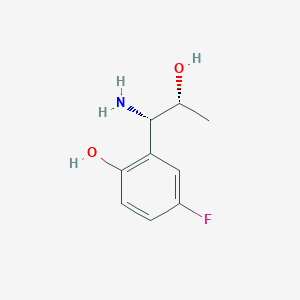
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant importance in various scientific fields. The compound’s structure includes a fluorophenol moiety and a chiral amino alcohol, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the resolution of racemic mixtures or enantioselective synthesis. One common method is the enantioselective reduction of a precursor ketone using chiral catalysts . Another approach involves the use of enzymatic resolution to obtain the desired enantiomer .
Industrial Production Methods
Industrial production often employs large-scale resolution techniques, such as crystallization of diastereomeric salts or chromatography. These methods ensure high purity and yield of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity towards these targets. The mechanism often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-2-indanol
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-2-Hydroxy-1-indanone
Uniqueness
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is unique due to its fluorophenol moiety, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for developing drugs with improved pharmacokinetic profiles .
Biological Activity
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a fluorinated phenolic ring. The molecular formula of this compound is C9H12FNO2, with a molecular weight of 185.20 g/mol. This article delves into its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Structural Characteristics
The compound's structure allows for various interactions at the molecular level, particularly with enzymes and receptors. The presence of the fluorine atom enhances stability and alters reactivity compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C9H12FNO2 |
| Molecular Weight | 185.20 g/mol |
| Density | 1.288 g/cm³ (predicted) |
| Boiling Point | 361.3 °C (predicted) |
| pKa | 9.19 (predicted) |
The biological activity of this compound primarily stems from its ability to modulate various signaling pathways associated with inflammation, pain, and cellular metabolism. The amino and hydroxyl groups facilitate hydrogen bonding, potentially increasing affinity for biological targets.
Interaction with Biological Targets
Research indicates that this compound interacts with specific molecular targets that are crucial in several biochemical pathways:
- Enzymatic Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, heterocyclic compounds containing similar moieties have shown efficacy in targeting cancer cell proliferation through inhibition of critical signaling pathways such as PI3K/Akt and EGFR signaling .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. The fluorinated analogs often show enhanced potency due to improved pharmacokinetic properties attributed to the fluorine atom's electronegativity .
Potential Applications
Given its structural attributes and biological activity, this compound holds promise for:
- Drug Development : As a lead compound for developing new therapeutics targeting inflammation and cancer.
- Biological Research : As a tool in studying specific signaling pathways in cellular metabolism.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
InChI Key |
QKBGBCAUPWUFND-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)F)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















